Enhanced Stability of Iron(II) Triflate Against Reduction in Cross-Coupling Reactions
In iron-catalyzed cross-coupling reactions employing Grignard reagents, a major challenge is the premature reduction of the Fe(II) pre-catalyst to inactive species. A direct study comparing Fe(OTf)₂ to iron(II) halides demonstrated that Fe(OTf)₂ exhibits a significantly greater resistance towards reduction by p-tolylmagnesium bromide, a common reagent [1]. This increased resistance is attributed to the weakly coordinating and non-nucleophilic nature of the triflate counterion, which prevents the formation of iron-ate complexes that readily decompose.
| Evidence Dimension | Resistance to Reduction by Grignard Reagent |
|---|---|
| Target Compound Data | Greater resistance (qualitative) |
| Comparator Or Baseline | Iron(II) halides (e.g., FeCl₂, FeBr₂) show lower resistance and are more prone to reduction. |
| Quantified Difference | Qualitative superiority; prevents catalyst deactivation pathway. |
| Conditions | Cross-coupling reaction system with p-tolylmagnesium bromide. |
Why This Matters
This stability difference is critical for process chemists seeking reproducible, high-yielding cross-coupling reactions, as it prevents catalyst deactivation and enables the use of lower catalyst loadings, directly impacting cost and efficiency.
- [1] Chua, Y., & Duong, H. A. (2016). Iron(II) triflate/N-heterocyclic carbene-catalysed cross-coupling of arylmagnesiums with aryl chlorides and tosylates. Chemical Communications, 52(7), 1466-1469. View Source
